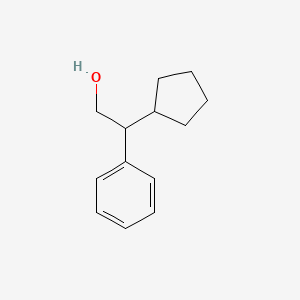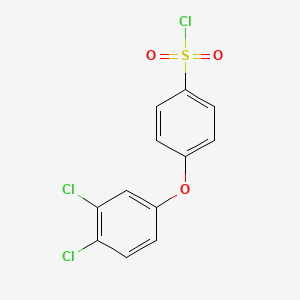
Formamide, N-2-thiazolyl-
Vue d'ensemble
Description
Formamide, N-2-thiazolyl- is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la Carcinogenèse
Formamide, N-2-thiazolyl- a été utilisé dans des études liées à la carcinogenèse. Par exemple, il a été utilisé dans des expériences pour comprendre le développement du cancer de la vessie. Dans une étude, il a été constaté que l'exposition à ce composé était associée au développement de tumeurs du bassinet rénal . Ce composé a été utilisé pour évaluer si une infection chronique des voies urinaires pouvait favoriser le développement tumoral .
Interaction avec la Synthase de Prostaglandine H
Ce composé est métabolisé par plusieurs systèmes enzymatiques, y compris la synthase de prostaglandine H . Cette interaction a été étudiée pour comprendre son rôle dans la carcinogenèse de la vessie. L'aspirine, un inhibiteur de la synthase de prostaglandine H, s'est avérée inhiber la carcinogenèse de la vessie induite par Formamide, N-2-thiazolyl- .
3. Rôle dans l'Inflammation et la Prolifération Cellulaire Le composé a été étudié pour son rôle dans l'inflammation et la prolifération cellulaire, qui sont des facteurs importants dans le développement tumoral. L'inflammation chronique due à une infection des voies urinaires s'est avérée favoriser le développement tumoral induit par ce composé .
Interaction avec l'Aspirine
L'aspirine s'est avérée inhiber à la fois l'initiation et la promotion de la carcinogenèse de la vessie induite par Formamide, N-2-thiazolyl-. Cela suggère que l'aspirine pourrait potentiellement être utilisée comme agent thérapeutique pour prévenir le cancer de la vessie .
Études de Biotransformation
Formamide, N-2-thiazolyl- a été utilisé dans des études de biotransformation. Ces études visent à comprendre comment l'organisme métabolise ce composé. Par exemple, il a été constaté qu'une quantité significative de ce composé est excrétée sous forme de dioxyde de carbone dans les 36 heures suivant l'administration .
Rôle dans les Infections des Voies Urinaires
Ce composé a été utilisé dans des études pour comprendre la relation entre les infections des voies urinaires et le cancer de la vessie. Il a été constaté que les infections des voies urinaires peuvent amplifier les effets carcinogènes de ce composé .
Mécanisme D'action
Target of Action
Formamide, N-2-thiazolyl-, also known as N-Thiazol-2-yl-formamide, primarily targets tissue macromolecules . It has been found to bind with proteins, RNA, and DNA in both target and non-target organs .
Mode of Action
The compound interacts with its targets through a process of binding. The urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was found to bind with tissue macromolecules in vivo . The deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole, reacted with transfer RNA upon reduction with sodium dithionite in vitro to give adduct(s) that also appeared to be RNase resistant .
Biochemical Pathways
It is known that the compound or its metabolites react in vivo with protein and nucleic acid of both target and non-target organs .
Pharmacokinetics
It is known that the compound was given orally to rats in a study, suggesting that it can be absorbed through the digestive tract .
Result of Action
The compound’s action results in the binding of tissue macromolecules, which can lead to various effects. For instance, it has been associated with the development of renal pelvic tumors in the Sprague-Dawley strain . The compound’s binding levels were found to be elevated in germfree rats .
Action Environment
The action, efficacy, and stability of Formamide, N-2-thiazolyl- can be influenced by environmental factors. For example, chronic urinary tract infection was found to enhance tumor development in FANFT-induced urinary tract carcinogenesis . This suggests that the compound’s action can be influenced by the presence of certain bacteria in the urinary tract.
Analyse Biochimique
Biochemical Properties
Formamide, N-2-thiazolyl-, plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in the metabolism of fatty acids . The interaction between Formamide, N-2-thiazolyl-, and prostaglandin endoperoxide synthetase is characterized by a cooxidative process, where the compound is metabolized in the presence of specific fatty acids . Additionally, Formamide, N-2-thiazolyl-, has been found to inhibit the activity of certain enzymes, such as nitroreductase and xanthine oxidase, further highlighting its role in biochemical reactions .
Cellular Effects
Formamide, N-2-thiazolyl-, exerts significant effects on various types of cells and cellular processes. In particular, this compound has been associated with the development of renal pelvic tumors in rats . The exposure to Formamide, N-2-thiazolyl-, leads to urothelial hyperplasia and papillomatosis, indicating its impact on cell proliferation and differentiation . Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .
Molecular Mechanism
The molecular mechanism of action of Formamide, N-2-thiazolyl-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, Formamide, N-2-thiazolyl-, binds to prostaglandin endoperoxide synthetase, leading to its cooxidative metabolism . Additionally, the compound inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, which are involved in various metabolic pathways . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamide, N-2-thiazolyl-, have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that chronic exposure to Formamide, N-2-thiazolyl-, leads to the development of urinary tract tumors in rats over an extended period . The compound’s stability and degradation products may contribute to its carcinogenic potential, highlighting the importance of temporal effects in understanding its biological activity.
Dosage Effects in Animal Models
The effects of Formamide, N-2-thiazolyl-, vary with different dosages in animal models. In studies involving rats, higher doses of the compound have been associated with an increased incidence of renal pelvic tumors . Additionally, chronic exposure to Formamide, N-2-thiazolyl-, at high doses has been linked to urothelial hyperplasia and papillomatosis . These findings suggest that the compound’s toxic and adverse effects are dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
Formamide, N-2-thiazolyl-, is involved in several metabolic pathways, particularly those mediated by prostaglandin endoperoxide synthetase . The compound undergoes cooxidative metabolism in the presence of specific fatty acids, resulting in the formation of various metabolites . Additionally, Formamide, N-2-thiazolyl-, inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, further influencing its metabolic fate . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Formamide, N-2-thiazolyl-, within cells and tissues are critical to its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Formamide, N-2-thiazolyl-, accumulates in specific tissues, such as the renal pelvis, where it exerts its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
Formamide, N-2-thiazolyl-, exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize within the urothelial cells of the urinary bladder, where it induces hyperplasia and papillomatosis . Additionally, Formamide, N-2-thiazolyl-, may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOAXOGRBVEUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395731 | |
| Record name | Formamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25602-39-5 | |
| Record name | Formamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)
![3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B1350252.png)

![2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B1350263.png)


![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1350283.png)
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)
![N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1350296.png)
![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)
